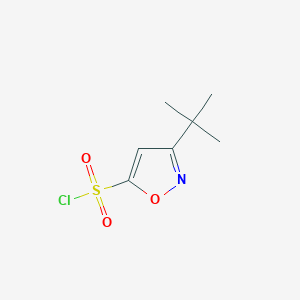

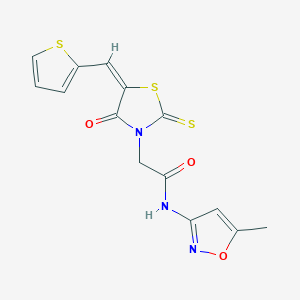

![molecular formula C11H17NO3 B2526425 叔丁基(1R,5S)-7-氧代-6-氮杂双环[3.2.0]庚烷-6-羧酸酯 CAS No. 1335032-02-4](/img/structure/B2526425.png)

叔丁基(1R,5S)-7-氧代-6-氮杂双环[3.2.0]庚烷-6-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate is a multifunctional molecule that is part of a broader class of azabicycloalkane amino acids and derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as peptidomimetics and their ability to access chemical space complementary to piperidine ring systems .

Synthesis Analysis

The synthesis of related azabicycloalkane carboxylates has been achieved through various scalable and stereoselective routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized using efficient routes that allow for further selective derivatization on the azetidine and cyclobutane rings . Additionally, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was accomplished by adjusting reaction conditions and using optical resolution techniques such as diastereomeric salt formation or chromatography on a chiral stationary phase . Moreover, a scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid was described, highlighting the importance of controlling stereoselectivity in key steps such as cyclopropanation .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized and its crystal structure determined, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . Similarly, the chiral version of this compound, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was synthesized and its structure confirmed by single crystal X-ray diffraction analysis .

Chemical Reactions Analysis

The azabicycloalkane carboxylates undergo various chemical reactions that are crucial for their transformation into useful intermediates for drug discovery. For instance, the synthesis of the constrained peptidomimetic 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid involved steps such as Michael addition and hydrogenolysis to produce the fused ring system . Additionally, an efficient route for the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate was developed, which included an epimerization/hydrolysis step to avoid tedious purification .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicycloalkane carboxylates are influenced by their molecular structure. The crystallographic analysis provides insights into the space groups, cell dimensions, and densities of these compounds . These properties are essential for understanding the behavior of these molecules in different environments and can affect their solubility, stability, and reactivity, which are critical parameters in drug formulation and design.

科学研究应用

合成和分子表征

合成途径:对映体纯的叔丁基-(1R,4S,6R)-4-(羟甲基)-3-氮杂双环[4.1.0]庚烷-3-羧酸酯由市售手性内酯有效合成。这种创新方法涉及对非希望的非对映异构体进行差向异构化/水解步骤,简化了纯化过程。该化学反应已成功放大,在九次化学转化中以 43% 的收率产生了大量的化合物 (Maton 等,2010)。

结构分析和分子结构:叔丁基 3-氧代-2-氧杂-5-氮杂双环[2.2.2]辛烷-5-羧酸酯作为环状氨基酸酯合成,经过全面表征,包括 1H NMR 光谱和高分辨率质谱。通过单晶 X 射线衍射分析确定的晶体结构揭示了具有内酯和哌啶基团的双环[2.2.2]辛烷结构。值得注意的是,分子的两个非对映异构体在晶体中以 1:1 的比例存在 (Moriguchi 等,2014)。

化学转化和衍生物

哌啶衍生物合成:叔丁基 6-(2-羟乙基)-7-氧杂-3-氮杂双环[4.1.0]庚烷-3-羧酸酯通过环氧乙烷环的分子内亲核开环转化为叔丁基 (3aR,7aS)-3a-羟基六氢呋喃[2,3-c]吡啶-6(2H)-羧酸酯。随后的反应导致形成各种 N-取代的六氢呋喃[2,3-c]吡啶衍生物,展示了该化合物作为新结构多功能前体的潜力 (Moskalenko & Boev,2014)。

双环 β-内酰胺的合成:顺式-3-苄氧基-4-(2-甲磺酰氧基乙基)氮杂乙烷-2-酮用作合成顺式-2-氧杂-6-氮杂双环[3.2.0]庚烷-7-酮的前体,然后将其转化为甲基顺式-3-氨基四氢呋喃-2-羧酸酯。该方法为制备在药物设计中可能重要的化合物提供了便利的途径 (Mollet、D’hooghe 和 Kimpe,2012)。

安全和危害

The compound has been classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .

属性

IUPAC Name |

tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7(8)9(12)13/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSVYTMBRVVEOO-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCCC2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H]2CCC[C@H]2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[2-(1,3-Dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzamide](/img/structure/B2526342.png)

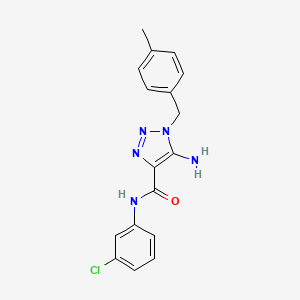

![Methyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2526346.png)

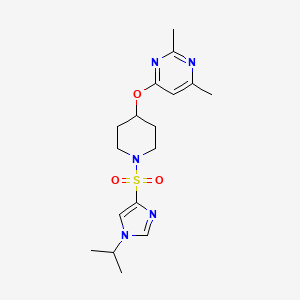

![2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2526347.png)

![N-(furan-2-ylmethyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2526351.png)

![[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol](/img/structure/B2526356.png)

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2526359.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2526360.png)